molecular formula C19H21N3O3S B4048770 4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide

4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide

Cat. No.: B4048770
M. Wt: 371.5 g/mol
InChI Key: NYPYBFPMNUMRKX-UHFFFAOYSA-N
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Description

4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a butan-2-yloxy group and a carbamoylphenylcarbamothioyl group.

Scientific Research Applications

4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Butan-2-yloxy Group: This step involves the alkylation of the benzamide core using butan-2-ol under basic conditions.

    Attachment of the Carbamoylphenylcarbamothioyl Group: This is typically done through a coupling reaction using a suitable carbamoylphenylcarbamothioyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The butan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(butan-2-yloxy)benzamide: Lacks the carbamoylphenylcarbamothioyl group, making it less complex.

    N-[(2-carbamoylphenyl)carbamothioyl]benzamide: Lacks the butan-2-yloxy group, affecting its solubility and reactivity.

Uniqueness

4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide is unique due to the presence of both the butan-2-yloxy and carbamoylphenylcarbamothioyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-12(2)25-14-10-8-13(9-11-14)18(24)22-19(26)21-16-7-5-4-6-15(16)17(20)23/h4-12H,3H2,1-2H3,(H2,20,23)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYBFPMNUMRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide
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4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide
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4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide
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4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide
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4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide
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4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide

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